molecular formula C9H9NO B1612072 6-Methyl-1H-indol-4-ol CAS No. 61545-41-3

6-Methyl-1H-indol-4-ol

Cat. No.: B1612072
CAS No.: 61545-41-3
M. Wt: 147.17 g/mol
InChI Key: RCSZVTPWGUPMNJ-UHFFFAOYSA-N
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Description

6-Methyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids. The compound this compound has a molecular formula of C9H9NO and is characterized by a methyl group at the 6th position and a hydroxyl group at the 4th position on the indole ring .

Mechanism of Action

Target of Action

6-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of this compound with its targets could result in changes at the molecular and cellular levels, potentially influencing a range of biological processes.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. Indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of certain molecular properties, causing shifts in their values

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. Another method includes the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-1H-indol-4-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, fragrances, and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1H-indol-4-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

6-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSZVTPWGUPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601555
Record name 6-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61545-41-3
Record name 6-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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